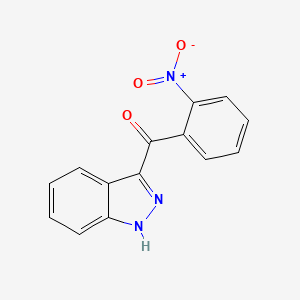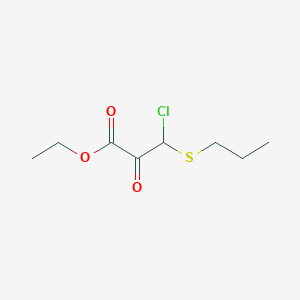
Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- is a specialized organosilicon compound with the molecular formula C19H32S2Si. This compound is characterized by the presence of a silane group bonded to a 2-phenyl-1,3-dithian-2-yl moiety. It is used in various chemical applications due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- typically involves the reaction of 2-phenyl-1,3-dithiane with a silane precursor under controlled conditions. One common method is to react 2-phenyl-1,3-dithiane with tris(1-methylethyl)silane in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dithiane moiety to a dithiol.
Substitution: The silane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various biochemical studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- involves its ability to form stable bonds with various substrates. The silane group can interact with different molecular targets, facilitating the formation of new chemical bonds. The dithiane moiety provides additional reactivity, allowing for diverse chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, trimethyl [5-methyl-2-(1-methylethyl)phenoxy]-
- Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)-
Uniqueness
Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- is unique due to its specific combination of a silane group with a 2-phenyl-1,3-dithian-2-yl moiety. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
809233-47-4 |
|---|---|
Formule moléculaire |
C19H32S2Si |
Poids moléculaire |
352.7 g/mol |
Nom IUPAC |
(2-phenyl-1,3-dithian-2-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H32S2Si/c1-15(2)22(16(3)4,17(5)6)19(20-13-10-14-21-19)18-11-8-7-9-12-18/h7-9,11-12,15-17H,10,13-14H2,1-6H3 |
Clé InChI |
STZXCILXCJQDTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)C1(SCCCS1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)




![2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12530845.png)
![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)
![Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-](/img/structure/B12530858.png)

